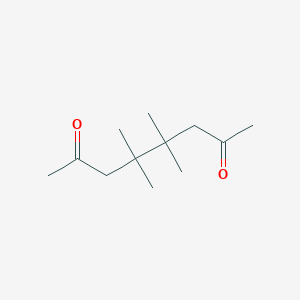

4,4,5,5-Tetramethyl-2,7-octanedione

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyloctane-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)7-11(3,4)12(5,6)8-10(2)14/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRYXHORFPEEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C(C)(C)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170166 | |

| Record name | 4,4,5,5-Tetramethyl-2,7-octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17663-27-3 | |

| Record name | 4,4,5,5-Tetramethyl-2,7-octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017663273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,5,5-Tetramethyl-2,7-octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,7,7-Tetramethyl-3,6-octanedione

This technical guide offers a comprehensive examination of the chemical and physical properties of 2,2,7,7-tetramethyl-3,6-octanedione, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,2,7,7-Tetramethyl-3,6-octanedione is a diketone with a symmetrical structure. The presence of bulky tert-butyl groups flanking the carbonyl functionalities significantly influences its reactivity and physical characteristics.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][2] |

| CAS Number | 27610-88-4 | [2] |

| IUPAC Name | 2,2,7,7-tetramethyloctane-3,6-dione | [2] |

Physicochemical Data

| Property | Value | Source |

| Density | 0.9±0.1 g/cm³ | [2] |

| Boiling Point | 276.7±13.0 °C at 760 mmHg | [2] |

| Flash Point | 102.8±16.8 °C | [2] |

| LogP | 2.19 | [2] |

| Vapour Pressure | 0.0±0.6 mmHg at 25°C | [2] |

| Index of Refraction | 1.435 | [2] |

| Exact Mass | 198.161987 | [2] |

| Polar Surface Area | 34.14 Ų | [2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2,2,7,7-tetramethyl-3,6-octanedione are not fully elaborated in the available literature, synthesis has been reported in the Journal of the American Chemical Society and The Journal of Organic Chemistry.[1] A generalized synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A plausible synthetic route could involve the oxidation of a corresponding diol or the coupling of smaller carbonyl-containing fragments. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of 2,2,7,7-Tetramethyl-3,6-octanedione.

Spectral Analysis

Detailed spectral data (NMR, IR, Mass Spectrometry) for 2,2,7,7-tetramethyl-3,6-octanedione are not publicly available. However, a predictive analysis based on its structure can provide insights into the expected spectral features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Singlet (18H): A large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

Singlet (4H): A singlet for the four protons of the central ethylene bridge.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would also reflect the molecular symmetry.

-

Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

-

Quaternary Carbon: A signal for the quaternary carbons of the tert-butyl groups.

-

Methyl Carbons: A signal for the methyl carbons of the tert-butyl groups.

-

Methylene Carbons: A signal for the carbons of the ethylene bridge.

Predicted IR Spectrum

The infrared spectrum would prominently feature:

-

C=O Stretch: A strong absorption band around 1715 cm⁻¹, characteristic of a saturated ketone.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene groups.

Logical Relationship of Physicochemical Properties

The physicochemical properties of 2,2,7,7-tetramethyl-3,6-octanedione are interconnected and influence its behavior in various systems, a crucial consideration in drug development.

Caption: Relationship between key physicochemical properties of 2,2,7,7-Tetramethyl-3,6-octanedione.

Conclusion

While direct experimental data for 4,4,5,5-tetramethyl-2,7-octanedione remains elusive, the analysis of its isomer, 2,2,7,7-tetramethyl-3,6-octanedione, provides valuable insights into the expected properties of such a diketone. The presented data, compiled from various chemical databases, offers a foundational understanding for researchers. Further empirical studies are necessary to fully characterize the properties and potential applications of this class of molecules.

References

Unveiling the Elusive 4,4,5,5-Tetramethyl-2,7-octanedione: A Technical Overview

Initial investigations into the chemical landscape for 4,4,5,5-Tetramethyl-2,7-octanedione reveal a compound of considerable obscurity. Despite extensive searches of chemical databases and scientific literature, detailed information regarding its structure, synthesis, and biological activity remains largely unavailable. This technical guide, therefore, serves as a foundational exploration of its putative structure based on IUPAC nomenclature and a discussion of the general characteristics of related diketone compounds.

Deciphering the Structure and IUPAC Name

Based on the principles of IUPAC nomenclature, the name "this compound" describes a specific molecular architecture. The parent chain is an eight-carbon chain ("octane"). The "-dione" suffix indicates the presence of two ketone functional groups, located at the second and seventh carbon atoms. The prefix "4,4,5,5-Tetramethyl-" specifies that there are four methyl groups attached to the fourth and fifth carbon atoms of the octane chain.

Therefore, the predicted structure of this compound is as follows:

The formal IUPAC name, derived from this structure, is indeed This compound .

Physicochemical Properties and Data (Hypothetical)

Due to the absence of experimental data for this specific molecule, we can only extrapolate potential properties based on its structure and comparison with similar, well-documented diketones. A summary of these hypothetical properties is presented in Table 1.

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C12H22O2 | Calculated from the predicted structure. |

| Molecular Weight | 198.30 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on similar aliphatic diketones. |

| Boiling Point | Estimated to be in the range of 250-280 °C. | Extrapolated from isomers like 2,2,7,7-tetramethyl-3,6-octanedione. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | Typical for medium-chain hydrocarbons with polar ketone groups. |

Table 1: Predicted Physicochemical Properties of this compound.

Potential Synthesis and Experimental Considerations

The synthesis of this compound has not been described in the available scientific literature. However, one could propose a potential synthetic route based on established organic chemistry principles. A plausible approach would involve the coupling of two appropriate precursor molecules.

A logical workflow for a potential synthesis is outlined in the diagram below.

Figure 1: A proposed synthetic workflow for this compound.

Experimental Protocol Outline:

-

Enolate Formation: 3,3-Dimethyl-2-butanone would be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.

-

Coupling Reaction: 1,2-Dibromoethane would then be added to the enolate solution. The enolate would act as a nucleophile, displacing the bromide ions in a substitution reaction to form the carbon-carbon bonds, leading to the desired diketone.

-

Workup and Purification: The reaction would be quenched with an aqueous solution, followed by extraction with an organic solvent. The crude product would then be purified using techniques such as distillation or column chromatography.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been identified, diketones, in general, are versatile intermediates in organic synthesis. They can serve as precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The steric hindrance provided by the tetramethyl substitution pattern could impart unique reactivity and selectivity in chemical transformations.

Conclusion and Future Directions

This compound represents an uncharted area of chemical research. The information presented in this guide is based on theoretical principles and extrapolations from related compounds. Future research efforts would be necessary to confirm its synthesis, characterize its physical and spectroscopic properties, and explore its potential applications. Such studies would contribute valuable data to the broader understanding of sterically hindered diketones and their chemical behavior. The lack of current information highlights an opportunity for novel synthetic and mechanistic investigations within the field of organic chemistry.

4,4,5,5-Tetramethyl-2,7-octanedione CAS number and molecular formula

Disclaimer: This technical guide addresses the chemical compound 4,4,5,5-Tetramethyl-2,7-octanedione. Extensive database searches have revealed a lack of a specific, registered CAS number and detailed experimental data for this particular isomer. As such, this document provides the deduced molecular formula for the requested compound and presents a comprehensive overview of its well-characterized structural isomer, 2,2,7,7-Tetramethyl-3,6-octanedione, for which scientific data is available.

This compound

While a specific CAS number is not publicly available for this compound, its molecular formula can be deduced from its IUPAC name.

Molecular Formula: C₁₂H₂₂O₂

Structure:

Due to the absence of published experimental data, this guide will focus on the properties and synthesis of its structural isomer, 2,2,7,7-Tetramethyl-3,6-octanedione.

Isomer Focus: 2,2,7,7-Tetramethyl-3,6-octanedione

A significant portion of available research for tetramethyl-octanedione isomers pertains to the 2,2,7,7-tetramethyl variant. This isomer shares the same molecular formula and mass but differs in the placement of the methyl and ketone functional groups.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 2,2,7,7-Tetramethyl-3,6-octanedione.

| Property | Value |

| CAS Number | 27610-88-4 |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 276.7 ± 13.0 °C at 760 mmHg |

| Flash Point | 102.8 ± 16.8 °C |

| Refractive Index | 1.435 |

General Experimental Protocol: Synthesis of Symmetrical Diketones

While a specific protocol for this compound is not available, a general approach for the synthesis of symmetrical diketones involves the oxidative coupling of enolates. The following is a generalized conceptual methodology.

Objective: To synthesize a symmetrical tetramethyl-octanedione isomer.

Materials:

-

A suitable ketone precursor (e.g., 3,3-dimethyl-2-butanone for the 2,2,7,7-isomer).

-

A strong base (e.g., Lithium diisopropylamide - LDA).

-

An oxidizing agent (e.g., Copper(II) chloride - CuCl₂).

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF).

-

Quenching solution (e.g., dilute hydrochloric acid).

-

Organic solvent for extraction (e.g., diethyl ether).

-

Drying agent (e.g., anhydrous magnesium sulfate).

Methodology:

-

Enolate Formation: The starting ketone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). A strong base, such as LDA, is added dropwise to deprotonate the α-carbon, forming the lithium enolate.

-

Oxidative Coupling: An oxidizing agent, such as CuCl₂, is added to the enolate solution. This facilitates the coupling of two enolate molecules to form the desired diketone. The reaction is allowed to proceed at low temperature and then gradually warm to room temperature.

-

Workup and Extraction: The reaction is quenched by the addition of a dilute acid. The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or distillation.

Visualizations

Logical Relationship: Isomeric Differentiation

The following diagram illustrates the structural difference between the requested compound and its more documented isomer.

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2,7-octanedione: Properties, Synthesis, and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5-Tetramethyl-2,7-octanedione is a diketone with a unique substitution pattern that is expected to influence its chemical reactivity and physical properties. The presence of four methyl groups on the central carbons (C4 and C5) of the octane chain introduces significant steric hindrance around the core of the molecule. This technical guide aims to provide a comprehensive overview of its predicted physical and chemical properties, potential synthetic routes, and standard characterization methodologies.

Predicted Physical and Chemical Properties

Quantitative data for this compound is not available. However, by comparing with its isomers, we can estimate its properties. The table below summarizes the available data for related isomers to provide a comparative context.

Table 1: Comparison of Physical Properties of C12H22O2 Diketone Isomers

| Property | 2,2,7,7-Tetramethyl-3,6-octanedione | 3,3,6,6-Tetramethyl-4,5-octanedione | This compound (Predicted) |

| Molecular Formula | C12H22O2 | C12H22O2 | C12H22O2 |

| Molecular Weight | 198.30 g/mol | 198.30 g/mol [1] | 198.30 g/mol |

| CAS Number | 27610-88-4[2] | Not available | Not available |

| Density | 0.9±0.1 g/cm³[2][3] | Not available | ~0.9 g/cm³ |

| Boiling Point | 276.7±13.0 °C at 760 mmHg[2][3] | Not available | ~270-280 °C at 760 mmHg |

| Flash Point | 102.8±16.8 °C[2][3] | Not available | ~100-110 °C |

| Refractive Index | 1.435[2][3] | Not available | ~1.43-1.44 |

| LogP | 2.19[3] | 3.1[1] | ~2.5-3.0 |

The steric hindrance from the tetramethyl substitution in this compound is expected to play a significant role in its reactivity. The carbonyl groups at positions 2 and 7 are less sterically hindered compared to its isomer 2,2,7,7-tetramethyl-3,6-octanedione, which may result in different reaction kinetics for nucleophilic additions or condensations.

Experimental Protocols

Due to the absence of specific literature, a generalized synthetic and characterization workflow is proposed.

1. Synthesis: A Potential Synthetic Pathway

A plausible route for the synthesis of this compound could involve the coupling of two equivalents of an appropriate ketone enolate. A potential retrosynthetic analysis is presented in the diagram below.

Caption: A proposed retrosynthetic pathway for this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of the target compound.

Caption: A general experimental workflow for the synthesis and characterization of diketones.

Detailed Methodologies:

-

Synthesis Protocol (General Example):

-

To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

-

Add 3,3-dimethyl-2-butanone (pinacolone) to the LDA solution to form the lithium enolate.

-

Introduce a suitable oxidative coupling agent (e.g., iodine or a copper(II) salt) to the enolate solution and allow the reaction to proceed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization Protocols:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra to confirm the molecular structure. The 1H NMR should show characteristic signals for the methyl groups and the methylene protons. The 13C NMR should display a signal for the carbonyl carbons.

-

Mass Spectrometry: Obtain a mass spectrum using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared Spectroscopy: Record the IR spectrum of the compound (as a thin film or KBr pellet). A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the carbonyl groups.

-

Potential Applications and Future Research

While no specific applications for this compound have been documented, diketones are valuable intermediates in organic synthesis. They can be used to construct various heterocyclic compounds, which are important scaffolds in medicinal chemistry. The unique steric environment of this particular diketone could lead to novel reactivity and the synthesis of new chemical entities. Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough investigation of its reactivity and potential as a building block in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 4,4,5,5-Tetramethyl-2,7-octanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond).[1][2] In β-dicarbonyl compounds, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation, often leading to a substantial population of the enol tautomer at equilibrium.[2][3] The position of this equilibrium is sensitive to various factors including the structure of the diketone, the solvent, and the temperature.[4][5][6] Understanding the tautomeric distribution is critical as the distinct chemical properties of the keto and enol forms dictate their reactivity and interaction with biological targets.

For 4,4,5,5-tetramethyl-2,7-octanedione, the steric bulk of the tetramethyl bridge is expected to influence the conformational preferences of the molecule and, consequently, the thermodynamics of the keto-enol equilibrium.

Tautomeric Equilibrium of this compound

The keto-enol tautomerism of this compound involves the interconversion between the diketo form and its corresponding enol form. The equilibrium is dynamic, and both tautomers are present in solution.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

Spectroscopic Profile of 4,4,5,5-Tetramethyl-2,7-octanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel diketone, 4,4,5,5-tetramethyl-2,7-octanedione. Due to the absence of experimentally derived spectra in publicly accessible databases, this document leverages advanced computational prediction tools to generate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predictions serve as a foundational reference for the identification, characterization, and future research endeavors involving this compound.

Chemical Structure and Overview

This compound is a symmetrical diketone characterized by a central quaternary-substituted butane core. The presence of two carbonyl groups and multiple methyl groups dictates its unique spectroscopic signature. Understanding this signature is crucial for its synthesis, purification, and application in various research and development contexts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using a combination of freely available online prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.15 | Singlet | 6H | CH₃-C=O (C1, C8) |

| 1.20 | Singlet | 12H | CH₃-C- (at C4, C5) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 209.5 | C=O (C2, C7) |

| 45.0 | C(CH₃)₂ (C4, C5) |

| 30.0 | CH₃-C=O (C1, C8) |

| 25.0 | CH₃-C- (at C4, C5) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2870 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1465 | Medium | C-H bend (methyl) |

| 1375 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 198 | 5 | [M]⁺ (Molecular Ion) |

| 183 | 15 | [M - CH₃]⁺ |

| 99 | 100 | [CH₃COC(CH₃)₂]⁺ |

| 57 | 80 | [C(CH₃)₃]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of different fragments as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Synthesis of 1,3-Diketones for Researchers and Drug Development Professionals

An in-depth review of the core synthetic methodologies for 1,3-diketones, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate research and development in medicinal chemistry and organic synthesis.

The 1,3-dicarbonyl motif is a cornerstone in organic chemistry, serving as a versatile building block for the synthesis of a wide array of carbocyclic and heterocyclic compounds. Its prevalence in numerous biologically active molecules underscores its significance in drug discovery and development. This technical guide provides a comprehensive overview of the most pivotal and widely employed methods for the synthesis of 1,3-diketones, with a focus on the Claisen condensation and the Baker-Venkataraman rearrangement. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to offer researchers a practical and thorough resource.

Core Synthetic Methodologies

The synthesis of 1,3-diketones can be broadly categorized into several key methodologies, with the Claisen condensation being the most classical and widely adopted approach.[1] The Baker-Venkataraman rearrangement offers a powerful alternative, particularly for the synthesis of o-hydroxyaryl-1,3-diketones, which are important precursors to flavonoids and chromones.[2][3][4] Other notable methods include the hydration of alkynones and decarboxylative coupling reactions.[1]

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone, respectively.[1][5] The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

Caption: General scheme of the Claisen condensation for 1,3-diketone synthesis.

Synthesis of Dibenzoylmethane via Claisen Condensation: [6][7]

-

Reagents and Equipment:

-

Ethyl benzoate (freshly distilled)

-

Acetophenone (freshly distilled)

-

Sodium ethoxide or sodium methoxide

-

2-L three-necked flask

-

Mercury-sealed stirrer

-

Condenser for downward distillation

-

500-mL filter flask (receiver)

-

Oil bath

-

Water pump

-

-

Procedure:

-

In a dry 2-L three-necked flask, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.

-

Fit the flask with a robust mercury-sealed stirrer, a condenser for downward distillation, and use a 500-mL filter flask as the receiver.

-

Connect the receiver to a water pump through a suction flask with a two-holed rubber stopper, leaving one hole open to prevent a significant vacuum.

-

Heat the reaction flask in an oil bath maintained at 150–160 °C.

-

Once the mixture is hot, add 44 g (0.65 mole) of sodium ethoxide in 1- to 2-g portions through the third neck of the flask over 20–30 minutes.

-

After the addition of sodium ethoxide is complete, continue stirring the gelatinous reaction mixture until no more distillate comes over (approximately 15–30 minutes).

-

Remove the oil bath and cool the reaction mixture to room temperature by running cold water over the flask while maintaining stirring.

-

Add 150 mL of water to dissolve the reaction mass and transfer both layers to a separatory funnel.

-

Add an ice-cold solution of 25 mL of concentrated sulfuric acid in 200 mL of water and shake the mixture vigorously.

-

Separate the ester layer and wash it with 200 mL of water.

-

Extract the ester layer with successive 200-mL portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases, then wash with 200 mL of water.

-

The product, dibenzoylmethane, can be further purified by recrystallization.

-

| Ketone | Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetophenone | Ethyl benzoate | Sodium ethoxide | - | 150-160 | 64-71 | [6] |

| 2-Acetylthiophene | Ethyl acetate | Sodium ethoxide | Toluene | Reflux | 71 | [1] |

| Various Ketones | Various Esters | Potassium tert-butoxide | DMF | 50 | Good to Excellent | Not specified |

| Acetophenone | Methyl benzoate | Sodium methoxide | Xylene | 135 | High | [8] |

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction of an o-acyloxyaryl ketone to form an o-hydroxyaryl-1,3-diketone.[2][3][4] This reaction is particularly useful for the synthesis of precursors for flavonoids and chromones.[3][4] The mechanism involves the formation of an enolate, which then attacks the ester carbonyl intramolecularly.[4]

Caption: General scheme of the Baker-Venkataraman rearrangement.

Synthesis of o-Hydroxydibenzoylmethane via Baker-Venkataraman Rearrangement: [3]

-

Step 1: Preparation of o-Benzoyloxyacetophenone

-

Reagents and Equipment:

-

o-Hydroxyacetophenone

-

Benzoyl chloride

-

Dry, redistilled pyridine

-

250-mL round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a calcium chloride tube

-

1-L beaker

-

Crushed ice

-

Hydrochloric acid (1 M)

-

Methanol

-

-

Procedure:

-

To a 250-mL round-bottom flask, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry, redistilled pyridine (15 mL) with stirring.

-

After the initial exothermic reaction subsides (about 20 minutes), pour the mixture into a 1-L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

-

Collect the solid product by vacuum filtration and wash it with cool methanol (15 mL) followed by water (15 mL).

-

Recrystallize the crude product from methanol to obtain o-benzoyloxyacetophenone.

-

-

-

Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane

-

Reagents and Equipment:

-

o-Benzoyloxyacetophenone

-

Potassium hydroxide

-

Dry pyridine

-

100-mL round-bottom flask

-

Magnetic stirrer

-

Heating mantle or water bath

-

Crushed ice

-

Acetic acid

-

-

Procedure:

-

In a 100-mL round-bottom flask, dissolve o-benzoyloxyacetophenone (5 g, 0.021 mol) in dry pyridine (20 mL).

-

Add powdered potassium hydroxide (4 g, 0.071 mol) and heat the mixture with stirring at 50 °C for 15-20 minutes.

-

Pour the reaction mixture onto crushed ice and acidify with acetic acid.

-

Collect the precipitated yellow solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield o-hydroxydibenzoylmethane.

-

-

| Substrate (o-Acyloxyaryl Ketone) | Base | Solvent | Conditions | Yield (%) | Reference |

| o-Benzoyloxyacetophenone | KOH | Pyridine | 50 °C, 15-20 min | Good | [3] |

| 2'-Aroyloxyacetophenones | K2CO3 | Pyridine | Heat or Microwave | 68-72 | [9] |

| 2-Hydroxyacetophenones and Aroyl chlorides | K2CO3 | Water (few drops) | Microwave | High | [10] |

| Aryl O-carbamates (via Directed ortho Metalation) | LiHMDS | THF | -78 °C to rt | Good | [11] |

Other Synthetic Approaches

While the Claisen condensation and Baker-Venkataraman rearrangement are the most prominent methods, other valuable strategies for the synthesis of 1,3-diketones have been developed.

-

Hydration of Alkynones: This method involves the hydration of an alkyne-ketone (alkynone) to yield the corresponding 1,3-diketone. This approach is valuable for accessing specific dicarbonyl compounds.[1]

-

Decarboxylative Coupling Reactions: These reactions offer an alternative route to 1,3-diketones, often involving transition-metal catalysis.[1]

-

Soft Enolization and Acylation: Ketones can undergo "soft enolization" in the presence of a Lewis acid like MgBr₂·OEt₂ and a non-nucleophilic base, followed by acylation with various acylating agents to produce 1,3-diketones.[12] This method can be performed under mild conditions and tolerates a range of functional groups.

Conclusion

The synthesis of 1,3-diketones is a well-established field with a variety of reliable methods available to the modern chemist. The Claisen condensation remains a workhorse for the general preparation of these compounds, while the Baker-Venkataraman rearrangement provides a specialized and efficient route to important o-hydroxyaryl-1,3-diketone building blocks. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the fundamental knowledge and practical protocols to empower researchers in their efforts to synthesize these valuable dicarbonyl compounds for applications in drug discovery and beyond.

References

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Disconnections of 1,3- Dioxygenated Compounds [quimicaorganica.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]

- 8. CN104086384A - Synthetic method of DBM-S (Dibenzoyl Methane-S) - Google Patents [patents.google.com]

- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 10. heteroletters.org [heteroletters.org]

- 11. Directed ortho metalation - cross coupling links. Carbamoyl rendition of the baker-venkataraman rearrangement. Regiospecific route to substituted 4-hydroxycoumarins [organic-chemistry.org]

- 12. 1,3-Diketone synthesis [organic-chemistry.org]

In-Depth Technical Guide: Potential Research Applications of Substituted Dicarbonyl Compounds - A Focus on Indane-1,3-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted dicarbonyl compounds, particularly 1,3-dicarbonyls, represent a versatile class of molecules with significant potential across various scientific disciplines. While the specific research applications of substituted octanediones are not extensively documented in publicly available literature, the closely related and well-studied indane-1,3-dione scaffold serves as an excellent proxy to explore the vast potential of this chemical class. This technical guide will provide an in-depth overview of the synthesis, biological activities, and material science applications of substituted indane-1,3-diones, offering valuable insights for researchers and drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams.

Synthetic Strategies: The Knoevenagel Condensation

A primary and efficient method for the synthesis of 2-arylmethylene-indane-1,3-diones is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, indane-1,3-dione, with an aldehyde or ketone.[1][2]

Experimental Protocol: Synthesis of 2-Arylmethylene-indane-1,3-diones[1]

-

Reactant Preparation: In a suitable reaction vessel, dissolve indane-1,3-dione and a substituted benzaldehyde in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine, to the solution.[1]

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates from the solution upon cooling. The solid product can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylmethylene-indane-1,3-dione derivative.

Therapeutic Applications

Substituted indane-1,3-diones have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development.

Anticoagulant Activity

Certain 2-substituted indane-1,3-dione derivatives have been investigated for their anticoagulant properties. Their mechanism of action is similar to that of warfarin, acting as vitamin K antagonists.[3][4] They inhibit the vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the regeneration of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[3][4]

Table 1: Anticoagulant Activity of Substituted Indane-1,3-diones

| Compound | Substitution at C2 | Prothrombin Time (PT) in seconds (± SD) |

| Anisindione (control) | 4-methoxyphenyl | 36.0 (± 26.42)[5][6] |

| 3c | 4-(methylsulfanyl)phenyl | 33.71 (± 26.01)[5][6] |

| 3d | 4-chlorophenyl | 26.39 (± 15.75)[7] |

| 5f | 3,4-dimethoxyphenylmethylene | 22.93 (± 5.25)[7] |

-

Blood Collection: Collect whole blood in a tube containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

-

Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

-

Incubation: Pre-warm the plasma sample to 37°C.

-

Reagent Addition: Add a solution containing thromboplastin and calcium chloride to the plasma sample.

-

Clotting Time Measurement: Measure the time taken for a fibrin clot to form. The time is recorded in seconds.

Anticancer Activity

Numerous studies have highlighted the potential of substituted indane-1,3-diones as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Substituted Indane-1,3-diones

| Cell Line | Compound | IC50 (µM) |

| Human promyelocytic leukemia (HL-60) | 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione | 1.5 |

| Human breast adenocarcinoma (MCF-7) | 2-(4-fluorobenzylidene)-1H-indene-1,3(2H)-dione | 3.2 |

| Human colon carcinoma (HT-29) | 2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione | 2.8 |

(Note: Specific IC50 values for anticancer activity are varied across literature and depend on the specific derivative and cell line. The values presented are representative examples.)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indane-1,3-dione derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility of 4,4,5,5-Tetramethyl-2,7-octanedione in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility

Solubility is a critical physicochemical parameter in scientific research and drug development, defining the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a solid organic compound like 4,4,5,5-Tetramethyl-2,7-octanedione, its solubility profile across various solvents dictates its utility in chemical reactions, purification processes, and formulation development.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. This compound possesses two ketone functional groups, which introduce polarity, but also has a significant non-polar hydrocarbon backbone. Therefore, its solubility is expected to be moderate in a range of common laboratory solvents.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made:

-

High Solubility Expected in:

-

Non-polar and weakly polar aprotic solvents: such as acetone, ethyl acetate, tetrahydrofuran (THF), and chloroform. The hydrocarbon portion of the molecule will interact favorably with these solvents.

-

-

Moderate Solubility Expected in:

-

Polar aprotic solvents: like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Alcohols: such as methanol, ethanol, and isopropanol. The ketone groups can form hydrogen bonds with these protic solvents.

-

-

Low to Insoluble Expected in:

-

Highly polar protic solvents: primarily water. The large non-polar carbon chain will likely dominate, leading to poor aqueous solubility.

-

Very non-polar solvents: such as hexanes and petroleum ether. While the compound has a large hydrocarbon structure, the polarity of the ketone groups may limit miscibility.

-

Quantitative Solubility Data

As specific experimental data is unavailable, the following table is provided as a template for researchers to systematically record their findings when determining the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | 25 | Gravimetric | |||

| Methanol | 25 | Gravimetric | |||

| Ethanol | 25 | Gravimetric | |||

| Acetone | 25 | Gravimetric | |||

| Ethyl Acetate | 25 | Gravimetric | |||

| Dichloromethane | 25 | Gravimetric | |||

| Tetrahydrofuran (THF) | 25 | Gravimetric | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | |||

| n-Hexane | 25 | Gravimetric |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a standard "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method is widely accepted for its reliability.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected solvents of high purity

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or GC)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved solid particles.

-

Analysis: Accurately weigh the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue. The difference in weight will give the amount of solvent. Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique like HPLC or GC after appropriate dilution.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

4.3. Qualitative Solubility Testing

For a more rapid assessment, a qualitative solubility test can be performed.

-

Add approximately 25 mg of the solid compound to a test tube.[2]

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[2]

-

Observe if the solid dissolves completely. This can provide a rough estimate of solubility (e.g., soluble, partially soluble, or insoluble).

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for determining solubility.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Qualitative Solubility Analysis Flowchart.

References

An In-depth Technical Guide on the Safe Handling of 4,4,5,5-Tetramethyl-2,7-octanedione

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4,4,5,5-Tetramethyl-2,7-octanedione was found in the public domain at the time of this writing. The following guide is based on safety information for structurally similar aliphatic ketones and general principles of laboratory safety. Researchers, scientists, and drug development professionals should always handle novel compounds with extreme caution and perform a thorough risk assessment before use.

Introduction

This compound is a diketone with a molecular formula of C12H22O2. Due to the absence of specific safety and toxicological data, a precautionary approach is essential when handling this compound. This guide provides a summary of potential hazards, handling precautions, and emergency procedures based on data from analogous aliphatic ketones.

Hazard Identification and Classification

Based on data for similar aliphatic ketones, this compound may pose the following hazards:

-

Flammability: Aliphatic ketones are often flammable. Vapors may be heavier than air and can travel to a source of ignition and flash back.[1][2]

-

Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[3]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3]

-

Neurotoxicity: Some aliphatic diketones have demonstrated neurotoxic effects.[4][5]

GHS Classification (Predicted):

-

Flammable Liquids

-

Skin Irritation

-

Eye Irritation

-

Specific target organ toxicity — single exposure (Respiratory tract irritation)

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound are available. The table below presents data for structurally related ketones to provide an estimation.

| Property | Diethyl Ketone | Diisobutyl Ketone | 2,5-Hexanedione |

| CAS Number | 96-22-0 | 108-83-8 | 110-13-4 |

| Molecular Formula | C5H10O | C9H18O | C6H10O2 |

| Molecular Weight | 86.13 g/mol | 142.24 g/mol | 114.14 g/mol |

| Boiling Point | 102 °C | 168 °C | 191.4 °C |

| Flash Point | 13 °C[6] | 49 °C | 79 °C |

| Water Solubility | Slightly soluble[6] | Insoluble | Soluble |

Handling and Storage

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Use explosion-proof electrical and lighting equipment.[2][8]

-

Ensure that eyewash stations and safety showers are readily accessible.[6][8]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[3]

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

4.3. Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[1]

-

Ground and bond containers when transferring material to prevent static electricity discharge.[1][2][6]

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6]

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

5.1. First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

5.3. Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate PPE.[2]

-

Environmental Precautions: Prevent the material from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]

Toxicological Information

While no specific toxicological data exists for this compound, studies on other aliphatic diketones indicate a range of potential toxicities.

| Toxicity Endpoint | Diethyl Ketone | 2,5-Hexanedione |

| Acute Oral LD50 (rat) | 2140 mg/kg | 2700 mg/kg |

| Primary Hazards | Flammability, Irritation | Neurotoxicity, Irritation |

Studies on α-diketones have shown that their respiratory toxicity can be a function of carbon chain length and chemical reactivity.[9] Some aliphatic diketones are known to cause neurotoxicity through the formation of pyrrole adducts with proteins.[4][5]

Experimental Protocols (General)

As no specific experimental data for this compound is available, this section outlines general methodologies for key toxicological assays.

7.1. Acute Oral Toxicity (OECD TG 423):

-

Animals (typically rats) are fasted overnight.

-

A single dose of the test substance is administered by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The LD50 is calculated based on the number of mortalities at different dose levels.

7.2. In Vitro Skin Irritation (OECD TG 439):

-

A reconstructed human epidermis model is used.

-

The test substance is applied topically to the tissue surface.

-

After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation potential.

Diagrams

References

- 1. lobachemie.com [lobachemie.com]

- 2. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Chromogenic and Neurotoxic Effects of Aliphatic ?-Diketone: Computational Insights into the Molecular Structures and Mechanism | Journal Article | PNNL [pnnl.gov]

- 6. nj.gov [nj.gov]

- 7. amcsupplies.com.au [amcsupplies.com.au]

- 8. fishersci.com [fishersci.com]

- 9. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione from Pinacolone via Oxidative Enolate Coupling

Abstract

This document provides a detailed protocol for the synthesis of 4,4,5,5-tetramethyl-2,7-octanedione, a sterically hindered 1,6-diketone, starting from pinacolone. The synthetic strategy is based on the well-established methodology of oxidative homocoupling of a ketone enolate.[1][2][3] The procedure involves the formation of the lithium enolate of pinacolone using lithium diisopropylamide (LDA), followed by dimerization using an oxidant such as copper(II) chloride.[1][4] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require access to complex dicarbonyl compounds.

Introduction

This compound is a symmetrical 1,6-diketone characterized by a highly substituted central carbon backbone. This structural feature imparts unique steric and electronic properties, making it a valuable building block for the synthesis of novel ligands, heterocyclic compounds, and polymers. The direct synthesis from pinacolone is achieved via an oxidative coupling of its enolate, a powerful method for constructing 1,4-dicarbonyl motifs.[5][6] This reaction proceeds by generating the lithium enolate of pinacolone under anhydrous, aprotic conditions, which is then oxidized to form a radical intermediate that dimerizes to yield the target diketone. While various oxidants can be used, this protocol details the use of copper(II) chloride, as pioneered in early studies of ketone enolate couplings.[1][4]

Experimental Workflow

The overall synthetic process is a two-step, one-pot procedure that begins with the deprotonation of pinacolone to form the corresponding lithium enolate, followed by the oxidative coupling to yield the final product.

Figure 1. Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for oxidative enolate coupling.[1][2][4] Yields and reaction times may require optimization for this specific substrate.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Purity/Grade | Supplier Example |

| Pinacolone | C₆H₁₂O | 100.16 | ≥98% | Sigma-Aldrich |

| Diisopropylamine | C₆H₁₅N | 101.19 | ≥99.5%, redistilled | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| Copper(II) Chloride | CuCl₂ | 134.45 | Anhydrous, ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | ACS Reagent | VWR |

| Saturated NaCl solution (Brine) | NaCl | 58.44 | ACS Reagent | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | VWR |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bars

-

Schlenk line or inert gas (Argon/Nitrogen) manifold

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Syringes and needles

-

Addition funnel (optional)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Synthesis Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in-situ)

-

Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.

-

Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Add 50 mL of anhydrous THF to the flask via syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) to the cold THF via syringe.

-

While maintaining the temperature at -78 °C, add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA. For enolate formation, it is critical to use a strong, non-nucleophilic base like LDA to achieve complete and irreversible deprotonation.[7][8]

Step 2: Formation of Pinacolone Lithium Enolate

-

In a separate, dry flask, prepare a solution of pinacolone (1.0 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.

-

Slowly add the pinacolone solution dropwise via syringe to the LDA solution at -78 °C over 15 minutes.

-

Rinse the pinacolone flask with a small amount of anhydrous THF (2 mL) and add it to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The structure and aggregation state of lithium enolates can be complex and solvent-dependent.[9][10]

Step 3: Oxidative Homocoupling

-

In a separate, dry flask, suspend anhydrous copper(II) chloride (1.48 g, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous THF. Note: CuCl₂ is sparingly soluble in THF.

-

While maintaining the reaction temperature at -78 °C, add the CuCl₂ suspension to the enolate solution via cannula or a wide-bore syringe. The reaction mixture will typically turn dark in color.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates consumption of the starting material. The use of a stoichiometric amount of a Cu(II) salt is a classic method for the oxidative dimerization of ketone enolates.[1][4]

Step 4: Work-up and Purification

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Reactant and Reagent Summary

| Compound | M.W. ( g/mol ) | Molar Eq. | Moles (mmol) | Amount Used |

| Pinacolone | 100.16 | 1.0 | 10.0 | 1.0 g / 1.0 mL |

| Diisopropylamine | 101.19 | 1.1 | 11.0 | 1.54 mL |

| n-Butyllithium | 64.06 | 1.1 | 11.0 | 4.4 mL (2.5 M) |

| Copper(II) Chloride | 134.45 | 1.1 | 11.0 | 1.48 g |

Product Characterization

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Appearance | Expected to be a colorless oil or white solid |

| Yield | Not reported; optimization may be required. |

Safety Precautions

-

n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere at all times. Avoid contact with air and water. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

-

Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Cryogenic Bath: Dry ice/acetone baths are extremely cold (-78 °C). Wear cryogenic gloves and safety glasses to prevent frostbite.

-

General: All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

References

- 1. Oxidative Coupling of Enolates, Enol Silanes and Enamines: Methods and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Oxidative Coupling of Enolates | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Nature of the Oxidative Heterocoupling of Lithium Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ethz.ch [ethz.ch]

- 10. researchgate.net [researchgate.net]

Synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 4,4,5,5-tetramethyl-2,7-octanedione. The synthesis commences with the reductive coupling of 3,3-dimethyl-2-butanone (pinacolone) to yield the intermediate diol, 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol. This is followed by an acid-catalyzed pinacol rearrangement of the diol to produce the target diketone. This document offers detailed methodologies, data presentation in tabular format, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a diketone with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its sterically hindered core makes it an interesting scaffold for creating unique molecular architectures. The synthesis of this compound can be efficiently achieved through a classic two-step sequence involving a pinacol coupling followed by a pinacol rearrangement.[1][2][3] This protocol details the necessary steps, reagents, and conditions for the successful laboratory-scale synthesis of this target molecule.

Experimental Protocols

Part 1: Synthesis of 2,2,3,4,4,5,5-Hexamethyl-3,4-hexanediol via Pinacol Coupling

This procedure outlines the reductive coupling of two molecules of 3,3-dimethyl-2-butanone (pinacolone) to form the corresponding vicinal diol.[2][3]

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3,3-Dimethyl-2-butanone (Pinacolone) | C₆H₁₂O | 100.16 | 20.0 g (0.20 mol) | Reagent grade, dry |

| Magnesium turnings | Mg | 24.31 | 4.86 g (0.20 mol) | Activated |

| Mercuric chloride | HgCl₂ | 271.52 | 0.5 g | Caution: Highly Toxic |

| Dry Benzene | C₆H₆ | 78.11 | 100 mL | Anhydrous |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | For workup |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | 50 mL | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

Procedure:

-

Activation of Magnesium: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the magnesium turnings. Briefly flame-dry the apparatus under a stream of dry nitrogen. Allow to cool to room temperature.

-

Amalgamation: Add 50 mL of dry benzene and the mercuric chloride to the flask. Stir the mixture for 30 minutes. A gray amalgam will form on the surface of the magnesium.

-

Reaction Initiation: Dissolve the 3,3-dimethyl-2-butanone in 50 mL of dry benzene and add this solution to the dropping funnel. Add a small portion (approximately 5 mL) of the pinacolone solution to the flask. The reaction should initiate, as evidenced by a gentle reflux and the formation of a gray precipitate. If the reaction does not start, gentle warming may be required.

-

Addition of Pinacolone: Once the reaction has started, add the remaining pinacolone solution dropwise over a period of 1 hour, maintaining a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture in an ice bath. Slowly add 50 mL of 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer with 50 mL of 1 M hydrochloric acid, followed by 50 mL of saturated sodium chloride solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Theoretical Yield | 20.2 g |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected peaks corresponding to methyl and hydroxyl protons |

| ¹³C NMR | Expected peaks corresponding to quaternary and methyl carbons |

| IR (cm⁻¹) | Broad peak around 3400 (O-H stretch) |

Part 2: Synthesis of this compound via Pinacol Rearrangement

This procedure describes the acid-catalyzed rearrangement of 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol to the target diketone.[4][5][6][7][8]

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,2,3,4,4,5,5-Hexamethyl-3,4-hexanediol | C₁₂H₂₆O₂ | 202.34 | 10.1 g (0.05 mol) | From Part 1 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | Caution: Corrosive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | For neutralization |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | 50 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place the 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol.

-

Acid Addition: Cool the flask in an ice bath and slowly add the concentrated sulfuric acid with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture may become warm.

-

Workup: Pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.

-

Neutralization and Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of saturated sodium chloride solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Theoretical Yield | 9.2 g |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | To be determined experimentally |

| ¹H NMR | Expected peaks corresponding to methyl and methylene protons |

| ¹³C NMR | Expected peaks corresponding to carbonyl, quaternary, and methyl carbons |

| IR (cm⁻¹) | Strong peak around 1715 (C=O stretch) |

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Mechanism of the acid-catalyzed pinacol rearrangement.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The two-step protocol, involving a pinacol coupling and a subsequent pinacol rearrangement, is a reliable method for obtaining the target compound. The provided experimental details, data tables, and diagrams are intended to facilitate the successful replication of this synthesis by researchers in academic and industrial settings. Careful adherence to the safety precautions outlined is essential for the safe execution of these procedures.

References

- 1. Pinacol Coupling Reaction [organic-chemistry.org]

- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 6. Pinacol Rearrangement [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: 4,4,5,5-Tetramethyl-2,7-octanedione as a Chelating Ligand for Metal Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4,4,5,5-tetramethyl-2,7-octanedione as a chelating ligand in metal-catalyzed reactions. Due to the limited direct research on this specific ligand, this guide draws parallels with the well-studied, sterically hindered β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd). The protocols and data presented are based on established methodologies for palladium-catalyzed cross-coupling reactions, a field where sterically demanding ligands play a crucial role in enhancing catalyst stability and performance.

Introduction to this compound as a Ligand

This compound is a γ-diketone characterized by significant steric bulk around its central carbon backbone. This steric hindrance is a key feature that can influence the coordination chemistry and catalytic activity of its metal complexes. In catalysis, bulky ligands are known to promote the formation of low-coordinate, highly active metal centers and can prevent catalyst deactivation pathways such as the formation of inactive metal clusters.

While specific catalytic applications of this compound are not extensively documented in scientific literature, its structural similarity to sterically hindered β-diketones like tmhd suggests its potential as a valuable ligand in various metal-catalyzed transformations, including but not limited to:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira): The steric bulk can facilitate the reductive elimination step and stabilize the active catalytic species.

-

Polymerization reactions: The ligand can influence the stereoselectivity and molecular weight distribution of the resulting polymers.

-

Oxidation and reduction reactions: The electronic properties of the diketonate ligand can modulate the redox potential of the metal center.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section outlines a hypothetical application of a palladium complex bearing the 4,4,5,5-tetramethyl-2,7-octanedionate ligand in a Suzuki-Miyaura cross-coupling reaction. The protocols are adapted from established procedures for similar palladium-diketonate catalysts.

Synthesis of the Palladium Catalyst Precursor

A potential palladium precursor, bis(4,4,5,5-tetramethyl-2,7-octanedionato)palladium(II) [Pd(tmod)₂], can be synthesized as follows:

Protocol 1: Synthesis of [Pd(tmod)₂]

-

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (tmodH)

-

Potassium hydroxide (KOH)

-

Methanol

-